4-Bromo-3-ethylphenol
Overview
Description
4-Bromo-3-ethylphenol is a chemical compound with the CAS Number: 99873-30-0. It has a molecular weight of 201.06 . The IUPAC name for this compound is 4-bromo-3-ethylphenol .
Synthesis Analysis
The synthesis of phenols like 4-Bromo-3-ethylphenol can be achieved through several laboratory methods such as an ester rearrangement in the Fries rearrangement, a rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The InChI code for 4-Bromo-3-ethylphenol is 1S/C8H9BrO/c1-2-6-5-7 (10)3-4-8 (6)9/h3-5,10H,2H2,1H3 . The compound contains a total of 19 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
4-Bromo-3-ethylphenol is a solid at room temperature . It has a boiling point of 267°C at 760 mmHg .Scientific Research Applications
Biosynthesis in Engineered Bacteria
Zhang, Long, and Ding (2020) explored the heterologous synthesis of 4-ethylphenol (a compound related to 4-Bromo-3-ethylphenol) in engineered Escherichia coli. They constructed an artificial biosynthetic pathway in E. coli for the production of 4-ethylphenol from simple carbon sources, demonstrating potential for large-scale industrial application in pharmaceuticals and food industries (Zhang, Long, & Ding, 2020).
Bromophenols as Natural Products
Guo et al. (2011) synthesized bromophenols, including compounds similar to 4-Bromo-3-ethylphenol, from red algae. These compounds showed moderate protein tyrosine phosphatase 1B (PTP1B) inhibitory activities, indicating potential for in vivo studies of their structure-activity relationships (Guo, Li, Li, Shi, & Han, 2011).
Radical Scavenging Activity
Li et al. (2012) discovered new nitrogen-containing bromophenols in the marine red alga Rhodomela confervoides. These bromophenols demonstrated potent scavenging activity against radicals, suggesting potential applications in food and pharmaceuticals as natural antioxidants (Li, Li, Gloer, & Wang, 2012).
Antibacterial Properties
Xu et al. (2003) isolated bromophenols from the marine red alga Rhodomela confervoides, demonstrating significant antibacterial activity. This suggests potential application of these compounds in developing antibacterial agents (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
Chemical Characterization and Interaction Studies
Demircioğlu et al. (2019) conducted a study on a compound structurally similar to 4-Bromo-3-ethylphenol. They characterized it using spectroscopic techniques and investigated its interactions with DNA bases, highlighting its chemical activity and potential in biochemical research (Demircioğlu, Kaştaş, Kaştaş, & Frank, 2019).
Cellular Antioxidant Effects
Olsen et al. (2013) evaluated the antioxidant activity of bromophenols isolated from the red alga Vertebrata lanosa. Their findings underscore the potential use of these compounds in pharmaceuticals and food industries as antioxidants (Olsen, Hansen, Isaksson, & Andersen, 2013).
Anticancer Potential
Guo et al. (2018) synthesized a novel bromophenol derivative and assessed its anticancer activities on human lung cancer cells. The study demonstrated the compound's potential in inducing apoptosis and cell cycle arrest, indicating its potential as an anticancer agent (Guo, Wang, Zhao, Liu, Li, Jiang, Luo, Guo, Wu, & Shi, 2018).
Electrophilic Aromatic Substitution Reactions
Kawakami, Nishi, Kishi, and Onodera (2009) explored the formation of polyhalogenated ethylphenoxyethylphenols, including structures similar to 4-Bromo-3-ethylphenol, during chlorination in the presence of bromide ions. This study contributes to understanding the reactions and potential applications of bromophenols in chemical synthesis (Kawakami, Nishi, Kishi, & Onodera, 2009).
Antioxidant and Anticancer Activities of Derivatives
Dong et al. (2022) synthesized derivatives of natural bromophenols and evaluated their antioxidant and anticancer activities. These derivatives, related to 4-Bromo-3-ethylphenol, showed potential in ameliorating oxidative damage and inducing apoptosis in cancer cells, highlighting their therapeutic potential (Dong, Wang, Guo, Stagos, Giakountis, Trachana, Lin, Liu, & Liu, 2022).
Safety And Hazards
properties
IUPAC Name |
4-bromo-3-ethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMRWHABCOLYHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-ethylphenol |
Synthesis routes and methods
Procedure details
Citations
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